trans-1,2-Bis(tributylstannyl)ethene
Overview
Description
trans-1,2-Bis(tributylstannyl)ethene: is an organotin compound with the molecular formula C26H56Sn2. It is a colorless to slightly yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly notable for its use in the preparation of polyarylenevinylene polymers and other complex organic molecules .
Mechanism of Action
Target of Action
Trans-1,2-Bis(tributylstannyl)ethene, also known as trans-1,2-bis(tri-n-butylstannyl)ethylene, is primarily used as an intermediate in organic synthesis
Mode of Action
The compound is used in the synthesis of various polymers and copolymers through Pd-catalyzed Stille coupling reactions . It reacts with aryl halides to produce vinylstannanes, which can be used in the synthesis of substituted pyridines .
Biochemical Pathways
As an intermediate in organic synthesis, this compound is involved in various biochemical pathways depending on the final product it is used to synthesize. For instance, it can be used to prepare polyarylenevinylene polymers having triphenylamine core moieties . It can also be used to synthesize two (E)-2-(2-(thiophen-2-yl)vinyl)thiophen based copolymers .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, it is typically stored at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1,2-Bis(tributylstannyl)ethene can be synthesized through the Stille coupling reaction, which involves the reaction of vinylstannanes with aryl halides. This reaction is typically catalyzed by palladium (Pd) and requires specific conditions such as the presence of a base and an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains a fundamental approach. The reaction conditions, including temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: trans-1,2-Bis(tributylstannyl)ethene undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with aryl halides to form vinylstannanes, which can be further used in the synthesis of substituted pyridines.
Coupling Reactions: The compound is involved in Stille coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Reagents: Aryl halides, palladium catalysts, bases (e.g., triethylamine)
Conditions: Inert atmosphere (e.g., nitrogen or argon), specific solvents (e.g., tetrahydrofuran), and controlled temperatures.
Major Products:
Vinylstannanes: Formed by reacting with aryl halides
Polyarylenevinylene Polymers: Synthesized through Pd-catalyzed Stille coupling reactions
Scientific Research Applications
Chemistry: trans-1,2-Bis(tributylstannyl)ethene is used in the synthesis of polyarylenevinylene polymers, which have applications in organic electronics and optoelectronic devices .
Biology and Medicine:
Industry: The compound is employed in the synthesis of complex organic molecules, which are used in various industrial applications, including the production of advanced materials and chemical intermediates .
Comparison with Similar Compounds
- trans-1,2-Bis(phenylsulfonyl)ethylene
- 2,5-Bis(tributylstannyl)thiophene
- trans-1,2-Bis(diphenylphosphino)ethylene
Comparison: trans-1,2-Bis(tributylstannyl)ethene is unique due to its specific use in the Stille coupling reaction and its ability to form vinylstannanes. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and the types of products formed .
Properties
IUPAC Name |
tributyl-[(E)-2-tributylstannylethenyl]stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKOWRBFAJTPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418823 | |
Record name | trans-1,2-Bis(tributylstannyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14275-61-7 | |
Record name | trans-1,2-Bis(tributylstannyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,2-Bis(tri-n-butylstannyl)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of trans-1,2-Bis(tri-n-butylstannyl)ethylene in organic synthesis?
A1: trans-1,2-Bis(tri-n-butylstannyl)ethylene serves as a valuable precursor in palladium(0)-catalyzed cross-coupling reactions. [, ] This reagent reacts with aryl and vinyl halides or triflates in the presence of a palladium catalyst, enabling the formation of new carbon-carbon bonds. This reaction provides a convenient pathway for synthesizing various substituted alkenes. []
Q2: Can you elaborate on the synthesis of (E)-trimethylsilyl-2-trimethylstannylethylene using trans-1,2-Bis(tri-n-butylstannyl)ethylene?
A2: (E)-trimethylsilyl-2-trimethylstannylethylene, another useful reagent in organic synthesis, can be prepared starting from trans-1,2-Bis(tri-n-butylstannyl)ethylene. [] The synthesis involves a series of reactions:
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